molecular formula C25H19N3O2 B2570023 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-28-8

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2570023
CAS No.: 901020-28-8
M. Wt: 393.446
InChI Key: UBZZCFIOKKABRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic core comprising fused pyrazole and quinoline rings. The unique structural features include:

  • 8,9-Dihydro-1H-[1,4]dioxino[2,3-g] moiety: A partially saturated dioxane ring fused to the quinoline system, which may enhance metabolic stability and solubility compared to fully aromatic analogs .
  • Substituents: A phenyl group at position 1 and a para-tolyl group at position 2. The electron-donating methyl group on the p-tolyl substituent may modulate electronic and steric properties, influencing biological activity and receptor binding .

Properties

IUPAC Name

14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZCFIOKKABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Key Reaction Pathway:

  • Knoevenagel Condensation : Meldrum’s acid reacts with aryl aldehydes to form α,β-unsaturated intermediates.

  • Cyclization : Amine participation leads to pyrazoloquinoline ring formation via intramolecular cyclization.

  • Spiroannulation : Final spiro structure is stabilized by hydrogen bonding and π-π interactions .

Example Reaction Conditions:

ReactantsConditionsYield (%)Diastereoselectivity (cis:trans)
Meldrum’s acid + aryl aldehyde + 5-aminoindazoleEthanol/water (1:1), RT, 1h85–92>50:1

This method achieves high atom economy (E-factor: 0.62) and avoids toxic catalysts .

Nucleophilic Substitution Reactions

The pyrazoloquinoline framework undergoes electrophilic aromatic substitution (EAS) at electron-rich positions (C-5 and C-7). For example:

  • Halogenation : Bromine in acetic acid selectively substitutes at C-5, forming 5-bromo derivatives (yield: 78%) .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) target C-7, yielding nitro-substituted products.

Regioselectivity Trends:

Reaction TypePositionDriving Factor
BrominationC-5Electron-donating dioxino ring
NitrationC-7Steric and electronic effects

Oxidation of the Dihydro Moiety

The 8,9-dihydro group in the dioxino ring is susceptible to oxidation:

  • Dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene converts the dihydro ring to a fully aromatic dioxino system (yield: 91%) .

  • Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) forms epoxide intermediates, though this pathway is less common .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s biological interactions involve non-covalent binding :

  • Topoisomerase IIα Inhibition : Derivatives show GI₅₀ values <8 µM in cancer cell lines (e.g., NUGC-3, PC-3) .

  • Antioxidant Activity : ABTS and DPPH assays reveal radical scavenging efficacy (IC₅₀: 12–18 µM), attributed to the dioxino ring’s electron-rich nature .

Ring-Opening Reactions

The dioxino ring undergoes acid-catalyzed hydrolysis:

  • Conditions : HCl (6M) in ethanol at 80°C.

  • Products : Cleavage yields a catechol intermediate and a fragmented pyrazoloquinoline core .

Comparative Reactivity with Analogues

Feature1-phenyl-3-(p-tolyl)-8,9-dihydro DerivativePyrazolo[3,4-b]quinoline
Oxidation SusceptibilityHigher (due to dihydro moiety)Lower
EAS ReactivityEnhanced at C-5/C-7Moderate at C-4/C-6
Synthetic AccessibilityRequires MCRsFriedländer condensation

Mechanistic Insights

  • Spiro Formation : Stabilized by intramolecular hydrogen bonds between the dioxane oxygen and NH group .

  • Regioselectivity in MCRs : Governed by steric effects of the p-tolyl group and electronic effects of the dioxino ring .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its inhibitory effects on various enzymes and receptors:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation pathways. For example, studies have demonstrated its effectiveness against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral and Antimicrobial Properties : Preliminary studies suggest that the compound may possess antiviral and antimicrobial activities, making it a candidate for developing new therapeutic agents .

The biological evaluation of this compound has revealed several key activities:

  • Enzyme Inhibition : It has been reported to inhibit specific kinases involved in signal transduction pathways critical for cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins, supporting its role as a lead compound in drug design .

Material Science

In addition to its biological applications, 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is being explored in materials science:

  • Development of New Materials : The compound's unique electronic properties make it suitable for developing new materials with specific photophysical characteristics, potentially useful in organic electronics and photonic devices .

Case Studies

StudyFocusFindings
Santhi et al. (2023)Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating strong inhibition of cell proliferation .
Kumar et al. (2024)Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways through molecular docking studies .
Sharma et al. (2025)Material ScienceExplored as a building block for synthesizing novel organic materials with enhanced electronic properties .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets may vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent positioning (e.g., para-tolyl vs. ortho-substituted phenyl in compound 2b) significantly affects bioactivity. Electron-donating groups at the ortho position reduce anti-inflammatory activity compared to para-substituted analogs .
Anti-Inflammatory Activity
Compound IC₅₀ (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Mechanism
Target Compound Data not reported Pending investigation Likely inhibition of iNOS/COX-2
2a (3-Amino-4-phenylamino analog) 0.39 µM 9% iNOS/COX-2 inhibition
2i (4-(4-Hydroxyphenylamino) analog) 0.41 µM 65% Potent iNOS inhibition, comparable to 1400W
CGS-9896 (Anxiolytic drug) N/A Low Benzodiazepine receptor agonism

Key Observations :

  • Amino and hydroxyl substituents at position 4 enhance anti-inflammatory activity but may increase cytotoxicity (e.g., compound 2a vs. 2i) .
Anticancer Activity
Compound Cell Lines Tested IC₅₀ Structural Advantage
Microwave-synthesized pyrazolo[4,3-c]quinolines MCF-7, A549 Moderate-to-good activity Efficient synthesis under microwave conditions
Pyrazolo[3,4-b]quinolines HCT-116, PC-3 Significant cytotoxicity Fluorophore properties for imaging

Key Observations :

  • The dioxane ring in the target compound could improve metabolic stability, extending half-life in vivo compared to fully aromatic analogs .

Biological Activity

1-Phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anti-inflammatory and anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C25H19N3O2\text{C}_{25}\text{H}_{19}\text{N}_3\text{O}_2

This structure contains multiple functional groups that may contribute to its biological activities. The presence of the pyrazoloquinoline framework is particularly notable for its pharmacological relevance.

Anti-inflammatory Activity

Research has identified that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives showed potent inhibition comparable to established positive controls like 1400 W. Specifically, compounds with para-substituted phenyl groups demonstrated enhanced activity due to optimal electronic properties and steric factors influencing their interaction with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2b (OH-substituted)0.5515
2c (OMe-substituted)0.6512

The data suggest that while some compounds exhibit strong anti-inflammatory effects, they may also present cytotoxicity at higher concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A cell proliferation assay using multiple cancer cell lines (A549, HT-29, MKN-45, U87MG) demonstrated that certain derivatives could significantly inhibit cell growth. Notably, compounds with electron-withdrawing groups showed enhanced potency against these cancer lines due to increased reactivity and interaction with cellular targets involved in proliferation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
10cA5490.18
10fHT-290.25
10iMKN-450.30

The biological activity of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is likely mediated through several mechanisms:

  • Inhibition of iNOS and COX-2: The compound inhibits the expression of these enzymes involved in inflammatory processes.
  • Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Antioxidant Properties: Molecular docking studies suggest that the compound exhibits antioxidant capabilities which may protect cells from oxidative stress.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW 264.7 macrophages treated with LPS and various concentrations of the compound, significant reductions in NO production were observed at concentrations as low as 0.39 μM for certain derivatives. This study emphasizes the potential for developing new anti-inflammatory therapies based on this compound's structure.

Case Study 2: Anticancer Efficacy

A series of in vitro assays conducted on human cancer cell lines demonstrated that compounds derived from the pyrazoloquinoline framework could inhibit tumor growth effectively. For instance, compound 10c showed an IC50 value of 0.18 μM against A549 lung cancer cells, indicating a promising lead for further development in anticancer drug discovery.

Q & A

Q. What synthetic strategies are employed for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The synthesis typically involves multi-step routes starting from precursors like 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with pyrazole-arylamines or β-keto esters. For example, acid-promoted C–C bond cleavage between pyrazole-arylamines and β-keto esters can yield alkyl-substituted pyrazolo[4,3-c]quinolines with moderate to good yields . Multicomponent reactions using catalysts like L-proline have also been explored for fused heterocyclic systems, though regioselectivity challenges may arise .

Q. Which spectroscopic methods are critical for structural elucidation?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and ring fusion patterns. For example, dihydro protons in the [1,4]dioxino ring appear as distinct multiplets (δ 4.0–5.0 ppm), while aromatic protons exhibit splitting patterns dependent on adjacent substituents .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns.
  • HPLC-Purity Analysis : Ensures >95% purity, critical for biological assays .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound is limited, structurally related pyrazoloquinolines may exhibit acute toxicity (e.g., intraperitoneal LD50 >1 g/kg in mice). Use fume hoods, nitrile gloves, and avoid inhalation. Refer to Safety Data Sheets (SDS) for analogous compounds to guide risk assessments .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve regioselectivity in [1,4]dioxino ring formation?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates but may reduce selectivity. Decahydronaphthalene has been used for Pd/C-mediated oxidations to stabilize intermediates .
  • Catalysts : L-Proline improves yields in multicomponent reactions by stabilizing transition states, while DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates dehydrogenation steps in fused systems .

Q. How do structural modifications at the phenyl and p-tolyl groups impact biological activity profiles?

  • Electron-Withdrawing Groups : Substitutions like nitro or fluorine at the phenyl ring enhance apoptosis-inducing activity in analogous pyrazoloquinolines by increasing electrophilicity .
  • p-Tolyl Modifications : Methyl groups improve lipophilicity, potentially enhancing blood-brain barrier penetration. In vitro assays (e.g., HSV-2 inhibition) should use dose-response curves (0.1–100 μM) to quantify potency shifts .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Reproducibility : Repeat experiments under anhydrous conditions to exclude solvent/impurity effects.
  • Computational Validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What methodologies assess the compound’s therapeutic potential in academic research?

  • Antiviral Assays : Plaque reduction assays against HSV-2, using acyclovir as a positive control .
  • Apoptosis Induction : Flow cytometry with Annexin V/propidium iodide staining to quantify cell death in cancer lines (e.g., HeLa) .
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

Methodological Notes

  • Synthetic Yield Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent ratios systematically .
  • Data Contradiction Analysis : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and report deviations as "conflicting data" in publications, with proposed hypotheses (e.g., tautomerism, solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.